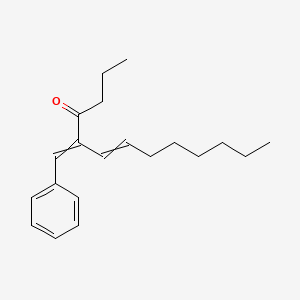
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research. The presence of the nitronaphthalene moiety in its structure adds to its potential biological activities and makes it a subject of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitronaphthalene.
Formation of Piperidine Derivative: The 4-nitronaphthalene is then reacted with piperidine in the presence of a suitable catalyst to form 1-(4-nitronaphthalen-1-yl)piperidine.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 1-(4-aminonaphthalen-1-yl)piperidine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylic acid.
Scientific Research Applications
Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate depends on its specific application. In general, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
- Ethyl 1-(4-aminonaphthalen-1-yl)piperidine-4-carboxylate
- Ethyl 1-(4-chloronaphthalen-1-yl)piperidine-4-carboxylate
- Ethyl 1-(4-methoxynaphthalen-1-yl)piperidine-4-carboxylate
Comparison: Ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino, chloro, and methoxy analogs, the nitro derivative is more reactive in reduction and substitution reactions, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
870888-39-4 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 1-(4-nitronaphthalen-1-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-2-24-18(21)13-9-11-19(12-10-13)16-7-8-17(20(22)23)15-6-4-3-5-14(15)16/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
BQVAXUCOVPVQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


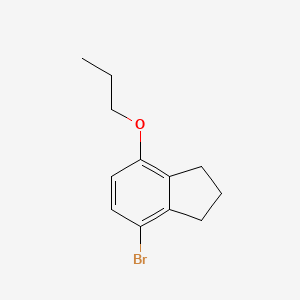
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
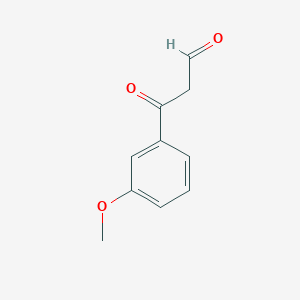
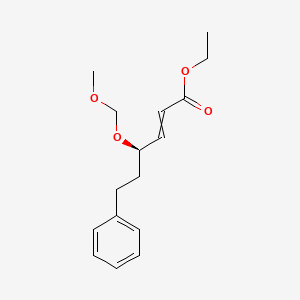
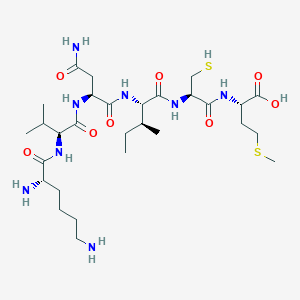

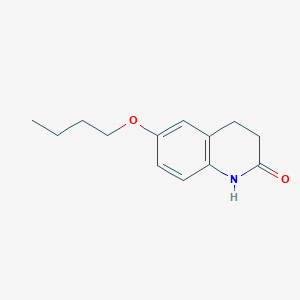
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
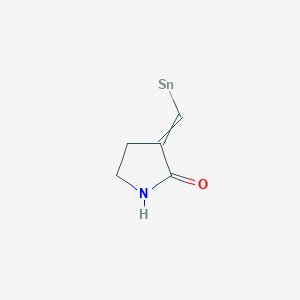

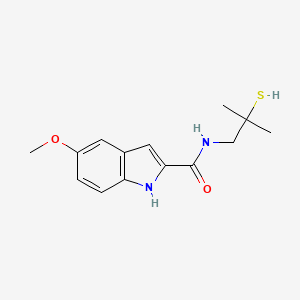
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)
